Boc-tyr(boc)-OH
Overview
Description
Boc-tyr(boc)-OH is an amino acid derivative commonly used in peptide synthesis . It is also known as N-(tert-Butoxycarbonyl)-L-tyrosine .
Synthesis Analysis
Boc-tyr(boc)-OH is synthesized using the Boc strategy, which is suitable for industrial and green chemistry . This strategy is environmentally friendly as it generates only gases without any other by-products in the deprotection step of the Boc group . The synthesis involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water has been reported, utilizing Fmoc-amino acids converted to water-dispersible nanoparticles .
Molecular Structure Analysis
The molecular formula of Boc-tyr(boc)-OH is C14H19NO5 . Its molecular weight is 281.30 g/mol . The structure includes a tyrosine residue protected by a Boc group .
Chemical Reactions Analysis
In peptide synthesis, Boc-tyr(boc)-OH undergoes reactions specific to the Boc strategy . This strategy is known for its suitability in industrial and green chemistry due to the generation of only gases without any other by-products in the deprotection step of the Boc group .
Physical And Chemical Properties Analysis
Boc-tyr(boc)-OH is a solid substance . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 528.4±50.0 °C at 760 mmHg . The optical activity is [α]20/D +3.0°, c = 2 in acetic acid .
Scientific Research Applications
Peptide Synthesis Using Tert-Butyloxycarbonyl (Boc)
- Scientific Field : Biochemistry, specifically peptide synthesis .
- Application Summary : The Boc group is used as the N α-amino protecting group in peptide synthesis. This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Methods of Application : The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile. Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
- Results or Outcomes : The use of the Boc group in peptide synthesis allows for the creation of a wide variety of peptides with different properties, depending on the specific amino acids used and their arrangement .
Self-assembled Peptide Microspheres for Sustainable Release of Sulfamethoxazole
- Scientific Field : Biochemistry and Drug Delivery .
- Application Summary : Boc-Tyr-Aib-Gabu-OMe, a peptide containing Boc-tyr(boc)-OH, was used to fabricate self-assembled peptide microspheres for the sustainable release of the antibiotic sulfamethoxazole .
- Methods of Application : The peptide self-assembles to form five-membered ring-like porous structures through multiple intermolecular hydrogen bonds. These microspheres were loaded with sulfamethoxazole .
- Results or Outcomes : The peptide 2 microspheres slowly release the encapsulated sulfamethoxazole, more so than the peptide 1 microspheres .
Synthesis of Cholecystokinin Fragment
- Scientific Field : Biochemistry .
- Application Summary : Boc-Tyr-(SO3-.Na+)-Met-Gly-Trp-Met-Asp-PheNH2, a fragment of cholecystokinin, was synthesized using Boc-tyr(boc)-OH .
- Methods of Application : The synthesis was carried out using either solution or solid-phase synthesis .
- Results or Outcomes : The successful synthesis of the cholecystokinin fragment demonstrates the utility of Boc-tyr(boc)-OH in peptide synthesis .
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids
- Scientific Field : Biochemistry and Analytical Chemistry .
- Application Summary : Boc-tyr(boc)-OH has been used in the development of a high-performance liquid chromatographic (HPLC) method for the determination of the enantiomers of aspartic acid (Asp), serine (Ser), and alanine (Ala) .
- Methods of Application : Amino acids were rapidly derivatized at room temperature with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) under simple conditions and were detected by their fluorescence .
- Results or Outcomes : The target amino acid enantiomers were separated within 60 minutes on a reversed-phase column, CAPCELL PAK C18 MG II (4.6 x 200 mm), and their resolution values were higher than 2.14 .
Synthesis of Boc-CCK-7 and Its Analogues
- Scientific Field : Biochemistry .
- Application Summary : Boc-tyr(boc)-OH was used in the synthesis of Boc-CCK-7 (Boc-Tyr-(SO3-.Na+)-Met-Gly-Trp-Met-Asp-PheNH2) and its four analogues .
- Methods of Application : The synthesis was carried out using either solution or solid-phase synthesis .
- Results or Outcomes : The successful synthesis of Boc-CCK-7 and its analogues demonstrates the utility of Boc-tyr(boc)-OH in peptide synthesis .
Future Directions
Boc-tyr(boc)-OH is expected to continue being a valuable component in peptide synthesis, particularly in the development of environmentally friendly synthetic methods . Its use in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties suggests potential for expanded applications in the future .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYIHKCPPKHOPJ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426682 | |
Record name | BOC-TYR(BOC)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-tyr(boc)-OH | |
CAS RN |
20866-48-2 | |
Record name | BOC-TYR(BOC)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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